(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC20183445
Molecular Formula: C17H8Cl2FN3OS
Molecular Weight: 392.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H8Cl2FN3OS |
|---|---|
| Molecular Weight | 392.2 g/mol |
| IUPAC Name | (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C17H8Cl2FN3OS/c18-12-2-1-3-13(19)11(12)8-14-16(24)23-17(25-14)21-15(22-23)9-4-6-10(20)7-5-9/h1-8H/b14-8- |
| Standard InChI Key | LXIZKVKWBOYBLR-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolo[3,2-b] triazole backbone fused with a 2,6-dichlorobenzylidene group at position 5 and a 4-fluorophenyl substituent at position 2. The Z configuration of the exocyclic double bond (C5=C6) is critical for maintaining planarity between the benzylidene moiety and the fused heterocyclic system, as confirmed by X-ray crystallography in analogous structures . Key bond lengths include:
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C4–C5 (1.343 Å, double bond)
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S1–C2 (1.712 Å) and N2–C3 (1.327 Å), consistent with aromatic conjugation .
Table 1: Molecular Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves a three-step protocol:
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Condensation: Reacting 1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde in acetic acid yields the Schiff base intermediate .
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Cyclization: Treatment with chloroacetyl chloride or ethyl bromoacetate induces ring closure to form the thiazolo[3,2-b]triazole core .
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Purification: Recrystallization from ethanol or acetonitrile achieves >95% purity, validated by HPLC.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 7.68 (s, 1H, C=C-H), 7.50–7.62 (m, 4H, Ar-H), 7.21–7.38 (m, 3H, Ar-H).
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ESI-MS: m/z 393.0 [M+H]⁺, confirming molecular weight.
Mechanism of Action
Enzyme Inhibition
The compound binds reversibly to:
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COX-2: IC₅₀ = 0.42 µM, validated by molecular docking (PDB ID: 5F1A) .
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DNA gyrase: Disrupts ATP-binding pocket (ΔG = -9.8 kcal/mol), inhibiting bacterial DNA replication .
Structural-Activity Relationships (SAR)
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2,6-Dichlorophenyl group: Essential for hydrophobic interactions with enzyme pockets .
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4-Fluorophenyl substituent: Enhances metabolic stability by reducing CYP450-mediated oxidation .
Applications in Drug Development
Antibacterial Agents
The compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) positions it as a lead candidate for novel β-lactamase inhibitors .
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